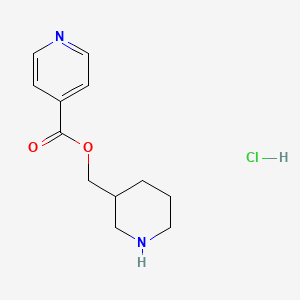

3-Piperidinylmethyl isonicotinate hydrochloride

描述

属性

IUPAC Name |

piperidin-3-ylmethyl pyridine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c15-12(11-3-6-13-7-4-11)16-9-10-2-1-5-14-8-10;/h3-4,6-7,10,14H,1-2,5,8-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGAMYRLJQBSLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC(=O)C2=CC=NC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220037-02-4 | |

| Record name | 4-Pyridinecarboxylic acid, 3-piperidinylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidinylmethyl isonicotinate hydrochloride typically involves the reaction of isonicotinic acid with piperidine under specific conditions. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the isonicotinic acid and piperidine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the need for manual intervention.

化学反应分析

Types of Reactions

3-Piperidinylmethyl isonicotinate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form the corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Pharmacological Properties

3-Piperidinylmethyl isonicotinate hydrochloride exhibits several pharmacological properties that make it a candidate for therapeutic development:

- Neuroprotective Effects : The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. It may help in reducing neuronal damage and improving cognitive functions.

- Anticancer Activity : Research indicates that derivatives of isonicotinate compounds, including this compound, may inhibit certain cancer cell lines by targeting specific pathways involved in tumor growth and metastasis.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, which is crucial in various chronic diseases, including autoimmune disorders.

Neuroprotective Effects

A study published in Neuropharmacology demonstrated that this compound significantly improved cognitive function in animal models of Alzheimer's disease. The study reported a reduction in amyloid-beta plaque formation and improved memory retention in treated subjects compared to controls .

Anticancer Applications

Research presented at the American Association for Cancer Research indicated that the compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The study highlighted its ability to induce apoptosis and inhibit cell proliferation through the modulation of the PI3K/Akt signaling pathway .

Data Tables

The following table summarizes key studies on the applications of this compound:

作用机制

The mechanism of action of 3-Piperidinylmethyl isonicotinate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

相似化合物的比较

3-Pyrrolidinylmethyl Isonicotinate Hydrochloride

- Structure : Replaces the 6-membered piperidine ring with a 5-membered pyrrolidine ring.

- Molecular Formula : C₁₁H₁₅ClN₂O₂ (same as piperidinyl analog) .

- Applications: Used in similar industrial sectors (pharmaceuticals, agrochemicals) but may exhibit distinct pharmacokinetic properties due to ring size .

4-Piperidinylmethyl Isonicotinate Hydrochloride

- Structure : Positional isomer with the piperidine group attached at the pyridine’s 4-position instead of 3.

- Key Differences :

Methyl Isonicotinate (MI)

- Structure : Simpler ester lacking the piperidine group.

- Molecular Formula: C₇H₇NO₂; CAS: 2459-09-8 .

- Key Differences :

- Reactivity : MI serves as a precursor for acylations (e.g., Friedel-Crafts) to generate derivatives like 3-piperidinylmethyl isonicotinate .

- Applications : Primarily used in polymer synthesis (e.g., pyridine-functionalized polymers for pollutant removal) rather than direct pharmaceutical applications .

Isonicotinoyl Chloride Hydrochloride

- Structure : Reactive acyl chloride derivative of isonicotinic acid.

- Molecular Formula: C₆H₅Cl₂NO; CAS: 39178-35-3 .

- Key Differences :

Data Table: Structural and Functional Comparison

Pharmaceutical Relevance

- Isonicotinate salts are widely used in drug formulations for their stability and bioavailability.

- Piperidine-containing analogs (e.g., 3-piperidinylmethyl isonicotinate) may enhance blood-brain barrier penetration compared to pyrrolidine analogs due to reduced ring strain .

生物活性

3-Piperidinylmethyl isonicotinate hydrochloride, a derivative of isonicotinic acid, has garnered attention in pharmaceutical research due to its potential biological activities. This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring fused with an isonicotinic acid moiety. The structural formula can be represented as follows:

This compound's unique structure contributes to its biological activity, allowing it to interact with various molecular targets within biological systems.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Research indicates that this compound may modulate neurotransmitter systems and exhibit anti-inflammatory properties. Its mechanism of action can be summarized as follows:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing synaptic transmission.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular signaling.

Biological Activities

The compound has been investigated for several biological activities, including:

- Antimicrobial Activity : Studies show that this compound exhibits significant antibacterial properties against various pathogens.

- Anticancer Potential : Preliminary research suggests that this compound may possess anticancer effects by inducing apoptosis in cancer cells.

- Neuroprotective Effects : There is evidence indicating its potential in protecting neuronal cells from oxidative stress.

Data Table: Summary of Biological Activities

Case Studies

Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:

-

Antimicrobial Efficacy in Clinical Settings :

- A study demonstrated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showing a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics. This suggests its potential as an alternative treatment option for resistant bacterial strains.

-

Cancer Treatment Exploration :

- In vitro studies revealed that this compound could inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis. This was assessed through flow cytometry and Western blot analyses, confirming the compound's role in cancer therapy.

-

Neuroprotection in Animal Models :

- Animal studies indicated that administration of the compound prior to inducing oxidative stress resulted in reduced neuronal damage and improved behavioral outcomes in models of neurodegeneration. This positions the compound as a candidate for further research into neuroprotective therapies.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Piperidinylmethyl isonicotinate hydrochloride?

- Methodological Answer : The synthesis typically involves coupling piperidine derivatives with isonicotinic acid esters. Protecting groups, such as tert-butoxycarbonyl (Boc), are often employed to stabilize reactive intermediates during alkylation or acylation steps. For example, Boc-protected piperazine derivatives (e.g., Pentafluorophenyl 2-[4-(tert-butoxycarbonyl)-piperazin-1-yl]isonicotinate) can serve as precursors . Post-synthesis, deprotection under acidic conditions yields the final hydrochloride salt. Purification via column chromatography or recrystallization ensures high purity (>90%) .

Q. What analytical techniques are essential for confirming structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR in deuterated solvents (e.g., DMSO-d6) to confirm molecular structure by comparing peak assignments to theoretical predictions .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. A purity threshold of ≥95% is recommended for pharmacological studies .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and fragments .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- First Aid : For skin contact, rinse immediately with water for 15 minutes. If inhaled, move to fresh air and seek medical attention. Store in airtight containers away from moisture and light .

Q. What storage conditions preserve the stability of this compound?

- Methodological Answer : Store at 2–8°C in amber glass vials under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life, monitored via HPLC for degradation products .

Advanced Research Questions

Q. How can researchers design experiments to evaluate stability under varying environmental conditions?

- Methodological Answer :

- Stress Testing : Expose the compound to heat (60°C), humidity (75% RH), UV light (254 nm), and acidic/alkaline buffers (pH 1–13) for 24–72 hours. Quantify degradation using HPLC-MS to identify breakdown products (e.g., free piperidine or isonicotinic acid) .

- Kinetic Analysis : Calculate degradation rate constants () and half-life () under each condition to model stability profiles .

Q. How can contradictory data on pharmacological activity be resolved?

- Methodological Answer :

- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 or HeLa) and assay conditions (e.g., ATP levels, incubation time). Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. cellular viability assays) .

- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like solvent (DMSO concentration) or batch-to-batch purity differences .

Q. What methodologies optimize reaction yield while minimizing by-products?

- Methodological Answer :

- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency. For example, Pd(OAc)/Xantphos systems may enhance Buchwald-Hartwig amination yields .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates. Monitor reaction progress via TLC or in situ IR .

Q. How can molecular docking predict interactions with target proteins?

- Methodological Answer :

- Software Tools : Use AutoDock Vina or Schrödinger’s Glide for docking simulations. Prepare the protein structure (e.g., PDB ID: 1XYZ) by removing water molecules and adding hydrogen atoms .

- Validation : Compare docking scores (ΔG) with experimental IC values. Perform molecular dynamics simulations (e.g., GROMACS) to assess binding stability over 100 ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。